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Compound of Interest

Compound Name: MDMB-3en-BUTINACA

Cat. No.: B10782884 Get Quote

MDMB-3en-BUTINACA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic cannabinoid receptor

agonist (SCRA), MDMB-3en-BUTINACA. It covers its chemical identity, potential synthesis,

pharmacological profile based on closely related analogues, and analytical detection

methodologies.

Chemical Identity
IUPAC Name: methyl (2S)-2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate[1]

[2]

Chemical Structure:

SMILES: C=CCCn1c2ccccc2c(C(=O)N--INVALID-LINK--C(C)(C)C)n1[1]

InChI: InChI=1S/C19H25N3O3/c1-6-7-12-22-14-11-9-8-10-13(14)15(21-22)17(23)20-

16(18(24)25-5)19(2,3)4/h6,8-11,16H,1,7,12H2,2-5H3,(H,20,23)/t16-/m1/s1[1][3]

Molecular Formula: C₁₉H₂₅N₃O₃[1][2][3]

Molecular Weight: 343.4 g/mol [1][2]
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Synthesis
The synthesis of MDMB-3en-BUTINACA can be approached through a common strategy for

indazole-3-carboxamide synthetic cannabinoids, which involves the coupling of two main

precursors.[1] A potential one-pot synthesis method has been described for similar analogues,

offering an efficient route.[4]

Retrosynthetic Analysis:

A logical disconnection of the MDMB-3en-BUTINACA molecule is at the amide bond. This

retrosynthetic approach yields two key precursors:

1-(but-3-en-1-yl)-1H-indazole-3-carboxylic acid: The core indazole structure with the butenyl

tail.

methyl (S)-2-amino-3,3-dimethylbutanoate: The amino acid ester head group.[1]

Experimental Protocol: One-Pot Synthesis (Adapted from similar compounds)[4]

This protocol is adapted from a general method for the synthesis of N1-alkylated indazole-3-

carboxamide synthetic cannabinoids and should be optimized for MDMB-3en-BUTINACA.

Step 1: Alkylation of Indazole-3-carboxylic Acid

Dissolve indazole-3-carboxylic acid in a suitable solvent such as dimethylformamide

(DMF).

Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

Add 4-bromobut-1-ene to the reaction mixture.

Stir the reaction at room temperature until the alkylation is complete, as monitored by an

appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Step 2: Amide Coupling
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To the same reaction vessel, add methyl (S)-2-amino-3,3-dimethylbutanoate

hydrochloride.

Add a coupling agent, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-

tetramethyluronium tetrafluoroborate (TBTU), and a non-nucleophilic base like N,N-

diisopropylethylamine (DIPEA).[5]

Continue stirring at room temperature until the amide coupling is complete.

Step 3: Work-up and Purification

Quench the reaction with water and extract the product with a suitable organic solvent

(e.g., ethyl acetate).

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it

under reduced pressure.

Purify the crude product using column chromatography on silica gel to obtain pure MDMB-
3en-BUTINACA.

Pharmacology
While specific quantitative pharmacological data for MDMB-3en-BUTINACA is not readily

available in the cited literature, the pharmacological profile of structurally similar synthetic

cannabinoids provides strong indications of its expected activity. It is anticipated to be a potent

agonist of the cannabinoid type 1 (CB1) receptor.

Pharmacological Data of Structural Analogues:
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Compound Assay Receptor
Potency
(EC₅₀) [nM]

Efficacy
(Eₘₐₓ) [% of
reference]

Reference
Compound

MDMB-4en-

PINACA

Receptor

Activation
CB1 0.33 112.7 CP55,940[1]

MDMB-3en-

BINACA

β-arrestin 2

Recruitment
CB1 14.3 286

JWH-018[1]

[6]

This data suggests that MDMB-3en-BUTINACA is likely a highly potent and efficacious agonist

at the CB1 receptor, which is responsible for its psychoactive effects.[1]

Analytical Methodology
The detection and quantification of MDMB-3en-BUTINACA in various matrices can be

achieved using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-

mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) such

as time-of-flight (TOF).[1][6]

Experimental Protocol: GC-MS Analysis (Adapted for MDMB-3en-BUTINACA)[7][8]

This protocol is based on a validated method for the analysis of the structurally similar 4-fluoro

MDMB-BUTINACA and can be adapted.

Sample Preparation (from herbal products):

Accurately weigh a sample of the homogenized herbal material.

Perform a liquid-liquid extraction with methanol.

Vortex and sonicate the sample, then centrifuge to separate the solid material.

Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

Reconstitute the residue in a suitable solvent like ethyl acetate for GC-MS analysis.

Instrumentation:
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A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with a

7000C Triple Quadrupole MS).[8]

An appropriate capillary column, such as an HP-5 MS (30 m x 0.25 mm, 0.25 µm film

thickness).[8]

GC-MS Parameters:

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Oven Temperature Program: Start at 100 °C, ramp to 280 °C at a rate of 20 °C/min, and

hold for 5 minutes.

Carrier Gas: Helium.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for

quantitative analysis.

Metabolism
The metabolism of MDMB-3en-BUTINACA has not been specifically detailed in the available

literature. However, based on studies of closely related synthetic cannabinoids like MDMB-4en-

PINACA, the primary metabolic pathway is expected to be ester hydrolysis, leading to the

formation of the corresponding butanoic acid metabolite.[9] Other potential metabolic

transformations could include oxidative defluorination (if applicable to fluorinated analogues)

and hydroxylation of the alkyl chain.

Signaling Pathway
As a potent CB1 receptor agonist, MDMB-3en-BUTINACA is expected to activate the

canonical cannabinoid receptor signaling pathway. The binding of MDMB-3en-BUTINACA to

the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular

events.
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Caption: CB1 Receptor Signaling Pathway Activation by MDMB-3en-BUTINACA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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